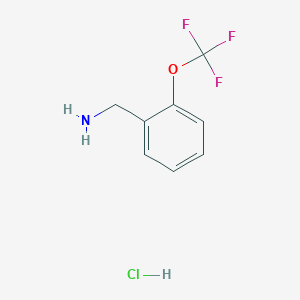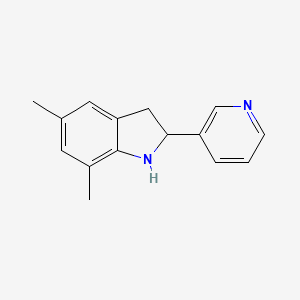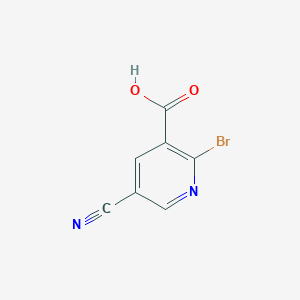
3-Hydroxy-3-phenylisoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-phenylisoindolin-1-one is a chemical compound belonging to the class of isoindolin-1-ones. These compounds are significant due to their role as building blocks for various natural products and pharmaceuticals . The structure of this compound consists of an isoindolinone core with a hydroxyl group and a phenyl group attached to the third carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-phenylisoindolin-1-one can be achieved through several methods. One common approach involves the condensation of aromatic ketimines with alkynes via C-H activation, catalyzed by iridium complexes . This reaction proceeds through sequential ortho-alkenylation and intramolecular cyclization, resulting in the formation of the isoindolinone structure.
Industrial Production Methods
In industrial settings, continuous flow crystallization processes have been adopted for the production of chiral pharmaceutical intermediates, including this compound . This method offers advantages such as high productivity, scalability, and the ability to maintain extreme reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-phenylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the isoindolinone core can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinones, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-Hydroxy-3-phenylisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and chiral intermediates.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is utilized in the production of pharmaceuticals, herbicides, and polymer additives.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-3-(3,5-dimethoxyphenyl)isoindolin-1-one
- 3-Hydroxy-3-(4-methoxyphenyl)isoindolin-1-one
- 3-Hydroxy-3-(2-chlorophenyl)isoindolin-1-one
Uniqueness
3-Hydroxy-3-phenylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to participate in aromatic interactions, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
144252-21-1 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
3-hydroxy-3-phenyl-2H-isoindol-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17,15-13)10-6-2-1-3-7-10/h1-9,17H,(H,15,16) |
Clé InChI |
GWFDPVAJYRXYNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11880926.png)









![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)
![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)
![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)
